2-Methyl-5-nitrothiazole

Antimicrobial Clostridium botulinum Nitrothiazole SAR

2-Methyl-5-nitrothiazole (CAS 16243-71-3) is a heterocyclic compound with the molecular formula C4H4N2O2S and a molecular weight of 144.15 g/mol. It is characterized by a predicted density of 1.437±0.06 g/cm³, a melting point range of 131-133°C, and a predicted boiling point of 242.9±13.0°C.

Molecular Formula C4H4N2O2S
Molecular Weight 144.15 g/mol
CAS No. 16243-71-3
Cat. No. B099729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitrothiazole
CAS16243-71-3
Synonyms2-Methyl-5-nitro-1,3-thiazole
Molecular FormulaC4H4N2O2S
Molecular Weight144.15 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)[N+](=O)[O-]
InChIInChI=1S/C4H4N2O2S/c1-3-5-2-4(9-3)6(7)8/h2H,1H3
InChIKeyYIFARGVNPMLZTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-nitrothiazole (CAS 16243-71-3): Product Specifications and Core Characteristics for Research Procurement


2-Methyl-5-nitrothiazole (CAS 16243-71-3) is a heterocyclic compound with the molecular formula C4H4N2O2S and a molecular weight of 144.15 g/mol . It is characterized by a predicted density of 1.437±0.06 g/cm³, a melting point range of 131-133°C, and a predicted boiling point of 242.9±13.0°C . The compound consists of a thiazole ring substituted with a methyl group at the 2-position and a nitro group at the 5-position . As a nitrothiazole derivative, it serves as a synthetic building block for developing more complex heterocyclic systems [1].

Why 2-Methyl-5-nitrothiazole Cannot Be Interchanged with Alternative Nitrothiazoles or Thiazole Analogs


2-Methyl-5-nitrothiazole occupies a specific position in the chemical space of nitrothiazoles. The combination of the 2-methyl and 5-nitro substituents dictates its chemical reactivity and biological profile, which is not equivalent to other positional isomers (e.g., 2-nitro-5-methylthiazole) or analogs with different 2-position substituents (e.g., 2-amino-5-nitrothiazole) [1]. The nitration of 2-methylthiazole yields a 3.6:1 mixture of 5-nitro and 4-nitro positional isomers, requiring separation to obtain the desired 5-nitro product [2]. Furthermore, in antimicrobial assays, 2-methylthiazole lacking the 5-nitro group shows no inhibitory activity against Clostridium botulinum at 30 μg/mL, while 5-nitro-containing derivatives display markedly enhanced potency, demonstrating that the nitro group is essential for biological activity in this series [3].

2-Methyl-5-nitrothiazole Comparative Performance Data: Antimicrobial Activity and Synthetic Utility


Antimicrobial Activity Against Clostridium botulinum: Comparison of 5-Nitrothiazoles with Varying 2-Position Substituents

In a comparative study of 5-nitrothiazoles with various 2-position substituents, 2-methylthiazole (lacking the 5-nitro group) showed no inhibition of Clostridium botulinum at 30 μg/mL [1]. In contrast, 2-amino-5-nitrothiazole inhibited at 0.12 μg/mL, and acylated derivatives such as acetyl-2-amino-5-nitrothiazole achieved MIC values as low as 0.04 μg/mL [1]. This demonstrates that while 2-methyl-5-nitrothiazole itself was not directly tested, the 5-nitro group is a critical pharmacophore for antimicrobial activity in this class, and the 2-position substituent profoundly modulates potency by orders of magnitude [1].

Antimicrobial Clostridium botulinum Nitrothiazole SAR

Biofilm Eradication Activity: 2-Methyl-5-nitrothiazole as a Precursor to Potent Anti-Biofilm Agents

A 2021 study synthesized and evaluated novel nitrothiazole-containing antimicrobial agents for biofilm eradication [1]. Among the lead compounds identified, analog 4a—a methacrylamide derivative containing a nitrothiazole core—demonstrated noteworthy activity against Staphylococcus epidermidis biofilms, with minimum biofilm eradication concentration (MBEC) values indicating substantial potency [1]. The study established that the nitrothiazole scaffold, when appropriately functionalized, yields agents capable of eradicating established biofilms rather than merely inhibiting planktonic growth [1].

Biofilm eradication Gram-positive bacteria Nitroheteroaromatic antimicrobials

Antiparasitic Pharmacomodulation: Differentiation Between 2-Methyl-5-nitrothiazole and 2-Methyl-5-nitroimidazole Scaffolds

A 2012 doctoral thesis investigated the antiparasitic pharmacomodulation of 2-methyl-5-nitrothiazole derivatives [1]. The study compared the anti-Trichomonas activity of 2-methyl-5-nitrothiazole series against the 2-methyl-5-nitroimidazole series, which includes known antiparasitic agents [1]. Pharmacomodulation at the 4-position of 2-methyl-5-nitrothiazole via SRN1 strategy did not improve anti-Trichomonas activity relative to the imidazole series [1]. However, this modification yielded derivatives with selective in vitro antiproliferative activity against the HepG2 hepatocellular carcinoma cell line—a divergent biological outcome not observed in the imidazole series [1].

Antiparasitic Trichomonas HepG2 antiproliferative

Synthetic Versatility: 2-Methyl-5-nitrothiazole as a Substrate for SRN1 Derivatization Reactions

2-Methyl-5-nitrothiazole can be converted to 2-methyl-4-chloromethyl-5-nitrothiazole, which functions as a heterocyclic reductive alkylating agent [1]. This intermediate participates in SRN1 reactions with nucleophiles such as the 2-nitropropane anion to yield 2-methyl-4-(2-methylpropenyl)-5-nitrothiazole as the major product [1]. This synthetic pathway represents a unique method for introducing carbon substituents at the 4-position of the thiazole ring via single-electron transfer mechanisms, enabling access to 4-substituted derivatives that are difficult to obtain through conventional electrophilic or nucleophilic aromatic substitution [1].

SRN1 reaction Heterocyclic synthesis Reductive alkylation

Regioselective Synthesis: Nitration of 2-Methylthiazole Yields a Defined 3.6:1 Isomer Ratio

The nitration of 2-methylthiazole affords a 3.6:1 mixture of 2-methyl-5-nitrothiazole (5-nitro isomer) and 2-methyl-4-nitrothiazole (4-nitro isomer) [1]. This regioselectivity profile—favoring the 5-position over the 4-position by approximately 3.6-fold—determines both the synthetic yield and the subsequent purification requirements for obtaining pure 2-methyl-5-nitrothiazole [1]. The 5-nitro isomer is the major product of this electrophilic aromatic substitution, while the 4-nitro isomer constitutes a significant minor component that must be separated chromatographically or via recrystallization [1].

Regioselective nitration Thiazole chemistry Positional isomers

Optimal Research Applications for 2-Methyl-5-nitrothiazole Based on Quantitative Evidence


Synthesis of 4-Position Substituted Derivatives via SRN1 Reactions

2-Methyl-5-nitrothiazole can be converted to 2-methyl-4-chloromethyl-5-nitrothiazole, which serves as a heterocyclic reductive alkylating agent for SRN1-mediated functionalization at the 4-position. This enables the preparation of 4-alkyl and 4-alkenyl derivatives, such as 2-methyl-4-(2-methylpropenyl)-5-nitrothiazole, which are otherwise difficult to access [1]. This synthetic utility makes the compound valuable for building focused libraries of 4-substituted nitrothiazole analogs.

Development of Novel Anti-Biofilm Agents Against Gram-Positive Pathogens

As demonstrated in 2021 SAR studies, nitrothiazole-containing compounds exhibit notable activity against S. epidermidis biofilms. The methacrylamide analog (4a) derived from a nitrothiazole core displayed significant biofilm eradication capacity [1]. Researchers developing next-generation anti-biofilm agents can utilize 2-methyl-5-nitrothiazole as a precursor scaffold for synthesizing and evaluating derivatives with enhanced MBEC values against clinically relevant biofilm-forming bacteria.

Antiproliferative Screening Against HepG2 Hepatocellular Carcinoma Cells

Pharmacomodulation at the 4-position of 2-methyl-5-nitrothiazole has yielded derivatives with selective in vitro antiproliferative activity against the HepG2 hepatocellular carcinoma cell line [1]. This activity profile is distinct from that observed in the 2-methyl-5-nitroimidazole series, suggesting that the thiazole scaffold accesses a different biological target space [1]. Researchers pursuing anticancer lead discovery may prioritize 2-methyl-5-nitrothiazole derivatives for HepG2-focused screening campaigns.

Structure-Activity Relationship (SAR) Studies of Nitrothiazole Antimicrobials

The 5-nitrothiazole scaffold is essential for antimicrobial activity against anaerobic bacteria such as Clostridium botulinum. Comparative data show that 2-amino-5-nitrothiazole and its acylated derivatives achieve MIC values as low as 0.04 μg/mL, representing >250-fold improvement over non-nitrated analogs [1]. 2-Methyl-5-nitrothiazole provides a baseline 2-methyl-substituted scaffold for SAR investigations aimed at optimizing the 2-position substituent for enhanced antimicrobial potency [1].

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